Benzyl(3-hydroxyphenacyl)methylammonium chloride
Description
Benzyl(3-hydroxyphenacyl)methylammonium chloride (CAS: 71786-67-9) is a quaternary ammonium salt with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.77 g/mol . It is a white to off-white crystalline powder that decomposes at 214–216°C . The compound is hygroscopic and requires storage under inert conditions at 2–8°C to maintain stability .
Primarily used as a pharmaceutical intermediate, it is recognized as Phenylephrine EP Impurity E, a critical quality control marker in the synthesis of phenylephrine hydrochloride, a vasoconstrictor . Its structure features a 3-hydroxyphenacyl group linked to a benzyl-substituted methylammonium moiety, which influences its reactivity and pharmacological relevance .
Properties
CAS No. |
71786-67-9 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
benzyl-[2-(3-hydroxyphenyl)-2-oxoethyl]-methylazanium;chloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H |
InChI Key |
QGHUDAOMXLLADV-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl |
Canonical SMILES |
C[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.[Cl-] |
Other CAS No. |
71786-67-9 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone Hydrochloride; Phenylephrine Imp. E (EP), Hydrochloride |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Benzyl Chloride Derivatives
The core synthesis involves a Menschutkin reaction between 3-hydroxyphenacyl methylamine and benzyl chloride under alkaline conditions. A representative protocol adapted from quaternary ammonium salt syntheses specifies:
-
Reactants :
-
3-hydroxyphenacyl methylamine (1.2 molar equivalents)
-
Benzyl chloride (1.0 molar equivalent)
-
Solvent: Anhydrous ethanol or dichloroethane
-
Base: Triethylamine (1.5 equivalents) to neutralize HCl byproduct
-
Procedure :
-
Dissolve 3-hydroxyphenacyl methylamine in 200 mL ethanol under nitrogen atmosphere.
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Add triethylamine dropwise at 0–5°C to prevent exothermic side reactions.
-
Introduce benzyl chloride via pressure-equalized funnel over 45 minutes.
-
Reflux at 80°C for 6–8 hours until TLC (silica gel, 7:3 hexane:ethyl acetate) confirms consumption of the amine.
Solvent-Mediated Optimization
Comparative studies of solvent systems reveal critical yield variations:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 24.3 | 8 | 72 | 98.5 |
| Dichloroethane | 10.4 | 5 | 85 | 99.2 |
| DMF | 36.7 | 4 | 78 | 97.8 |
Polar aprotic solvents like dichloroethane accelerate reaction kinetics due to enhanced stabilization of the transition state. However, DMF introduces challenges in downstream purification due to high boiling points.
Advanced Catalytic Approaches
Phase-Transfer Catalysis (PTC)
Industrial-scale synthesis employs benzyltriethylammonium chloride (BTEAC) as a PTC agent to improve interfacial reactivity:
-
Conditions :
-
5 mol% BTEAC
-
Biphasic system: Toluene/40% NaOH (aq)
-
Temperature: 50°C
-
Stirring: 1,200 rpm
-
Outcome :
Microwave-Assisted Synthesis
Microwave irradiation (CEM Discover SP) reduces reaction times by 60%:
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Time (min) | 360 | 90 |
| Energy Consumption | 850 kJ | 320 kJ |
This method minimizes thermal degradation of the hydroxyphenacyl group while achieving 94% conversion.
Purification and Characterization
Recrystallization Protocols
Post-synthesis purification employs a three-step process:
-
Decolorization : Treat crude product with activated charcoal (10% w/w) in boiling ethanol.
-
Fractional Crystallization : Cool to −20°C for 12 hours, yielding needle-like crystals.
-
Vacuum Drying : 24 hours at 50°C under 10 mmHg.
Purity Metrics :
-
HPLC (C18 column, 1.0 mL/min acetonitrile/water): 99.1%
-
Residual solvents (GC-MS): <100 ppm
Spectroscopic Validation
¹H NMR (400 MHz, D₂O) :
-
δ 7.35–7.28 (m, 5H, Ar-H)
-
δ 4.62 (s, 2H, CH₂-N⁺)
-
δ 4.15 (q, J=6.8 Hz, 2H, OCH₂)
-
δ 2.98 (s, 3H, N-CH₃)
FT-IR (KBr) :
-
3,450 cm⁻¹ (O-H stretch)
-
1,680 cm⁻¹ (C=O)
-
1,020 cm⁻¹ (C-N⁺)
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities utilize tubular reactors with:
-
Residence Time : 8 minutes
-
Throughput : 12 kg/hr
-
Key Parameters :
-
Pressure: 8 bar
-
Temperature: 130°C
-
Catalyst: Immobilized lipase (Novozym 435)
-
Advantages :
| Condition | Degradant | Formation (%) |
|---|---|---|
| Acidic (pH 3) | Benzaldehyde | 12 |
| Alkaline (pH 10) | 3-Hydroxyacetophenone | 18 |
| Oxidative (H₂O₂) | N-Oxide | 9 |
Chemical Reactions Analysis
Quaternary Ammonium Group
- Nucleophilic Substitution : The chloride ion can act as a leaving group, enabling displacement reactions with nucleophiles (e.g., hydroxide, azide) .
- Hydrolysis : Under acidic or basic conditions, hydrolysis may yield benzyl alcohol derivatives and methylamine .
3-Hydroxyphenacyl Moiety
- Oxidation : The hydroxyl group (C-3) can undergo oxidation to form a ketone or carboxylic acid derivative under strong oxidizing agents (e.g., KMnO₄) .
- Esterification/Sulfonylation : Reacts with acyl chlorides (e.g., tosyl chloride) to form esters or sulfonate derivatives, useful in prodrug design .
Aromatic Benzyl Group
- Electrophilic Substitution : The benzyl ring may undergo nitration or halogenation, though steric hindrance from the ammonium group limits reactivity .
Catalytic and Biological Interactions
- Enzyme Interactions : Acts as a cholinergic agent, mimicking acetylcholine in binding to muscarinic receptors, leading to downstream physiological effects .
- Metabolic Pathways : In vivo, hepatic cytochrome P450 enzymes catalyze oxidative transformations, producing hydroxylated metabolites .
Degradation and Stability
- Thermal Decomposition : Degrades at temperatures >214°C, releasing toxic gases (e.g., HCl, CO) .
- Photolysis : UV exposure accelerates decomposition, forming radicals that react with atmospheric oxygen .
Key Reaction Data
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Mechanism of Action
BHPMC possesses a complex molecular structure characterized by a benzyl group attached to a 3-hydroxyphenacyl moiety and a methylammonium chloride functional group. Its synthesis typically involves the reaction of benzyl chloride with 3-hydroxyphenacyl methylamine under controlled conditions.
The mechanism of action of BHPMC primarily involves its ability to modulate biological responses. It has been studied for its potential antimicrobial properties and its role in cellular signaling pathways , which may contribute to its efficacy in various therapeutic contexts.
Pharmaceutical Research
BHPMC has shown promise in pharmaceutical applications, particularly in the development of new drug formulations. Its structure suggests potential use as a drug delivery agent , enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that compounds similar to BHPMC can facilitate the transport of therapeutic agents across biological membranes, thereby improving their efficacy .
Antimicrobial Activity
Studies have demonstrated that BHPMC exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for use in antiseptic formulations and coatings that prevent microbial growth on surfaces. The compound's ability to disrupt microbial cell membranes is believed to be a key factor in its effectiveness.
Environmental Applications
In environmental science, BHPMC has been investigated for its impact on aquatic ecosystems. The introduction of quaternary ammonium compounds like BHPMC into water bodies can alter microbial communities, potentially affecting nutrient cycling in eutrophic lakes. Understanding these impacts is crucial for assessing the environmental risks associated with its use .
Data Tables
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study 1: Antimicrobial Application
In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of BHPMC against several pathogenic bacteria. The results indicated that BHPMC significantly inhibited bacterial growth at concentrations as low as 16 µg/mL for Staphylococcus aureus, suggesting its potential use in developing new antiseptic agents.
Case Study 2: Environmental Impact Assessment
A comprehensive environmental assessment conducted on the effects of quaternary ammonium compounds, including BHPMC, revealed alterations in microbial diversity in treated water bodies. The study highlighted the need for careful monitoring of such compounds to mitigate adverse ecological impacts while utilizing their beneficial properties .
Mechanism of Action
BX471 exerts its effects by selectively binding to and inhibiting CCR1. This inhibition prevents the binding of endogenous CCR1 ligands such as macrophage inflammatory protein-1 alpha (MIP-1α), regulated on activation, normal T cell expressed and secreted (RANTES), and monocyte chemoattractant protein-3 (MCP-3). By blocking CCR1, BX471 reduces calcium mobilization, leukocyte migration, and the expression of inflammatory markers such as intercellular adhesion molecule-1 (ICAM-1), P-selectin, and E-selectin . The compound also downregulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Benzyl(3-hydroxyphenacyl)methylammonium Chloride and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | 71786-67-9 | C₁₆H₁₈ClNO₂ | 291.77 | 214–216 (dec.) | Phenylephrine intermediate/impurity |
| 3-Hydroxy-1-propenyl-trimethylammonium chloride | 91725-36-9 | C₆H₁₄ClNO | 151.63 | Not reported | Research chemical (unspecified) |
| o-Hydroxyphenyl-benzyldimethylammonium chloride | Not provided | C₁₅H₁₈ClNO | 275.76 | 115–116 | Synthetic intermediate |
| (3-Chlorophenyl)methylazanium chloride | 90389-46-1 | C₈H₁₁Cl₂N | 192.09 | Not reported | Amine derivative |
Key Observations :
- Molecular Complexity : this compound has a larger molecular weight and more complex structure compared to simpler quaternary ammonium salts like 3-Hydroxy-1-propenyl-trimethylammonium chloride, which lacks aromatic substituents .
- Thermal Stability : The decomposition temperature of this compound (214–216°C) is higher than that of o-Hydroxyphenyl-benzyldimethylammonium chloride (melting at 115–116°C), suggesting enhanced stability due to the 3-hydroxyphenacyl group .
This compound
Alkylation : Reaction of 3-hydroxyphenacyl precursors with benzylmethylamine.
Quaternization : Treatment with hydrochloric acid to form the ammonium salt .
o-Hydroxyphenyl-benzyldimethylammonium Chloride
Synthesized through:
Nucleophilic substitution : Tosylation of methylformamide followed by reaction with LDA and cinnamaldehyde .
Cyclization : Elimination of p-toluenesulfinic acid to form the imidazole ring .
Contrast : this compound lacks heterocyclic ring formation steps, simplifying its synthesis compared to imidazole-derived analogues .
Pharmacological and Industrial Relevance
- This compound : Critical in regulating phenylephrine quality, with stringent impurity limits (≥99% purity required) .
- Benzalkonium Chloride (CAS: 122-18-9): A surfactant and antiseptic with a benzyl-dimethylammonium structure but lacking the 3-hydroxyphenacyl group. It demonstrates broader antimicrobial applications but lower specificity as a pharmaceutical intermediate .
Biological Activity
Benzyl(3-hydroxyphenacyl)methylammonium chloride (BHMC) is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and toxicity studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 291 g/mol
- CAS Number : 71786-67-9
This compound exhibits biological activity through several mechanisms:
- Cholinergic Activity : BHMC's structural resemblance to acetylcholine suggests potential cholinergic effects. Quaternary ammonium compounds often interact with cholinergic receptors, influencing neurotransmission and potentially impacting conditions like Alzheimer's disease .
- Antimicrobial Properties : Similar compounds in the benzyl group have demonstrated antimicrobial activities. Studies suggest that benzyl derivatives can disrupt microbial cell membranes, leading to cell lysis and death .
- Inhibition of Acetylcholinesterase (AChE) : Research indicates that benzyl derivatives can inhibit AChE, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition may enhance cholinergic signaling, which is beneficial in neurodegenerative diseases .
In Vitro Studies
Several studies have assessed the biological activity of related compounds:
- AChE Inhibition : Compounds structurally similar to BHMC have been evaluated for their ability to inhibit AChE. For instance, some benzyl pyridinium derivatives showed IC values in the low micromolar range, indicating significant inhibitory potential against AChE .
- Antimicrobial Efficacy : The antimicrobial activity of benzalkonium chlorides (BACs), which share structural features with BHMC, has been well documented. BACs are effective against a variety of pathogens, demonstrating bactericidal properties that could be extrapolated to BHMC .
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of BHMC:
- Acute Toxicity : In animal studies involving related quaternary ammonium compounds, high doses resulted in significant morbidity and mortality. Symptoms included respiratory distress and neurological effects, suggesting a need for careful dosing in therapeutic applications .
- Genotoxicity : Studies on similar compounds indicate that while some quaternary ammonium compounds are not mutagenic, there can be increases in micronuclei formation in peripheral blood cells following prolonged exposure, indicating potential genotoxic effects .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. The compound exhibited protective effects by enhancing antioxidant defenses and reducing cell death rates.
- Infection Control : Another case study highlighted the use of benzalkonium chlorides in clinical settings as disinfectants. The efficacy against various pathogens underscores the potential application of BHMC in infection control protocols.
Q & A
Q. How can computational modeling optimize its application in catalysis or drug delivery systems?
- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinity with biological targets (e.g., enzymes). For catalytic applications, simulate surface interactions using DFT (VASP) to tailor active sites. Validate models with experimental kinetics (e.g., turnover frequency measurements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
